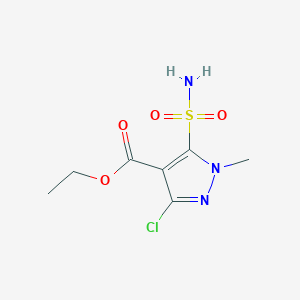
2-Hydroxy-8-methylquinoline-3-carbaldehyde
説明
Synthesis Analysis
The synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives involves various strategies, including the semicarbazone formation of 8-hydroxyquinoline-2-carbaldehyde which serves as an effective ligand for the coordination of rare-earth(III) ions (Albrecht, Fröhlich, & Osetska, 2005). Other methods involve reactions with cyclic active methylene compounds to obtain exocyclic enone systems, leading to diverse quinoline derivatives (Ismail, Mohamed, & Abass, 1997).
Molecular Structure Analysis
Molecular structure analyses have revealed complex coordination modes for 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives. For example, the semicarbazone derivative can coordinate in both its deprotonated and protonated forms, accommodating different coordination spheres for rare-earth metal ions (Albrecht et al., 2005). Additionally, hydrogen bonding and stacking interactions play a crucial role in the self-association of metal–organic systems, as demonstrated in nickel(II) complexes (Petkova et al., 2001).
Chemical Reactions and Properties
2-Hydroxy-8-methylquinoline-3-carbaldehyde and its derivatives undergo various chemical reactions, including prototropic tautomerization and reactions with metal ions to form chelates. These reactions have been studied using techniques such as NMR spectroscopy, photostationary, and time-resolved UV-vis spectroscopy (Vetokhina et al., 2013).
Physical Properties Analysis
The physical properties of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives are influenced by their molecular structures. X-ray diffraction studies have provided insights into their complex structures and coordination behaviors (Albrecht et al., 2005; Petkova et al., 2001).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards metal ions, highlight their potential as ligands in the formation of metal complexes. The coordination chemistry of these derivatives showcases their applicability in synthesizing novel coordination compounds with potential applications in various fields (Albrecht et al., 2005).
科学的研究の応用
Ligand Coordination for Rare-Earth Metal Ions : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde is an effective tetradentate ligand for the coordination of rare-earth metal(III) ions (Albrecht et al., 2005).
Self-Assembly Metal-Organic Systems : 8-Hydroxyquinoline-2-carbaldehyde-N-methylnitrone forms a self-assembly metal-organic system with enantioselective dimerization and chiral dimeric ensemble (Petkova et al., 2001).
Synthesis of Biologically Important Compounds : Chemistry involving 2-chloroquinoline-3-carbaldehyde has led to the synthesis of compounds important for organic and medicinal chemistry (Abdel-Wahab & Khidre, 2012).
Advances in Synthetic Applications : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde have improved synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).
Fluorescent Chemosensor for Mg2+ Detection : 8-Hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone shows potential as a sensitive and selective fluorescent chemosensor for Mg2+ (Jin et al., 2013).
Analgesic Activity : Compounds derived from 2-chloroquinoline-3-carbaldehyde and 2-Chloro-4-methylquinoline-3-carbaldehyde exhibit significant analgesic activity (Kidwai & Negi, 1997).
Selective Detection of Aluminum Ions : 8-Hydroxyquinoline carbaldehyde Schiff-base is an effective sensor for aluminum ions in weak acid aqueous mediums (Jiang et al., 2011).
Diverse Structural Coordination Properties : Copper(II) complexes with 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone show promising coordination properties (Petkova et al., 2001).
Optically Driven Molecular Switches : Photoinduced hydrogen-atom transfer in 7-hydroxy-4-methylquinoline-8-carbaldehyde monomers can be used for molecular switching applications (Lapinski et al., 2009).
Synthesis of Quinoline Derivatives : Synthesis of 3-pyrazolinylquinoline derivatives by reacting 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde with various compounds (Ismail et al., 1997).
Safety And Hazards
特性
IUPAC Name |
8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIQEWBCTWEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354996 | |
| Record name | 2-hydroxy-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-8-methylquinoline-3-carbaldehyde | |
CAS RN |
101382-54-1 | |
| Record name | 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101382-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-8-methyl-3-quinoline carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)







